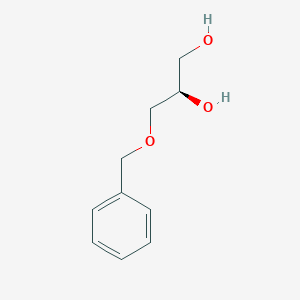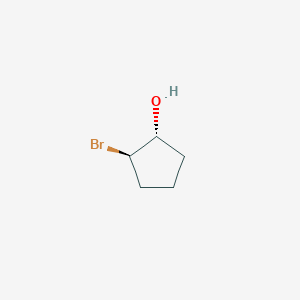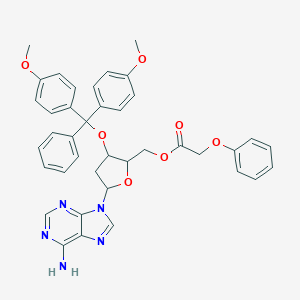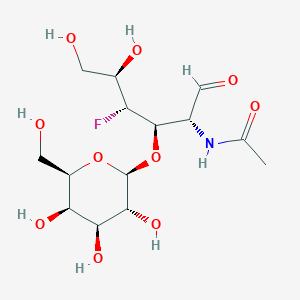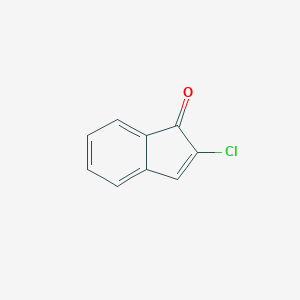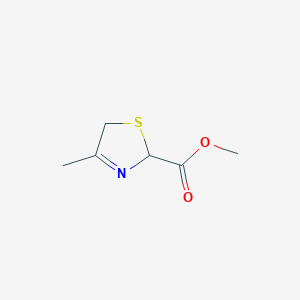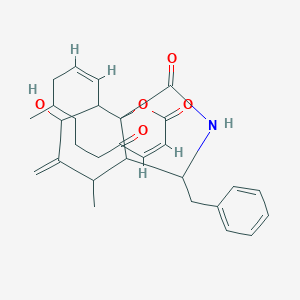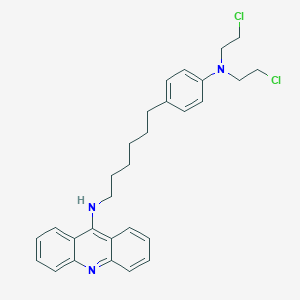
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, also known as AC-9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. AC-9 belongs to the class of acridine derivatives, which have been shown to exhibit significant antitumor activity.
Wirkmechanismus
The exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA damage repair.
Biochemische Und Physiologische Effekte
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of PARP, leading to DNA damage and apoptosis in cancer cells. Physiologically, 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its broad-spectrum antitumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its potential toxicity, particularly to normal cells. Further research is needed to determine the optimal dosage and administration schedule for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- in order to minimize toxicity while maximizing its antitumor activity.
Zukünftige Richtungen
There are several future directions for research on 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. One area of interest is the development of novel drug delivery systems for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could help to identify patients who are most likely to benefit from treatment with 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. Finally, further research is needed to elucidate the exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could lead to the development of more effective cancer therapies.
Synthesemethoden
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- can be synthesized using a multi-step process involving the reaction of 9-aminoacridine with 1,6-dibromohexane, followed by the reaction with 4-(bis(2-chloroethyl)amino)phenylboronic acid. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromo-6-hexanol to yield 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, such as doxorubicin and cisplatin.
Eigenschaften
CAS-Nummer |
125173-75-3 |
|---|---|
Produktname |
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- |
Molekularformel |
C29H33Cl2N3 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
InChI |
InChI=1S/C29H33Cl2N3/c30-18-21-34(22-19-31)24-16-14-23(15-17-24)9-3-1-2-8-20-32-29-25-10-4-6-12-27(25)33-28-13-7-5-11-26(28)29/h4-7,10-17H,1-3,8-9,18-22H2,(H,32,33) |
InChI-Schlüssel |
BOTVOSDEXKKBSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
Andere CAS-Nummern |
125173-75-3 |
Synonyme |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)
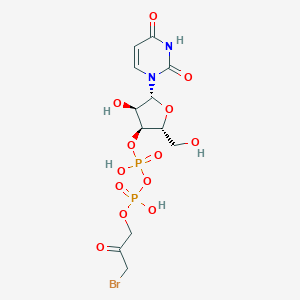
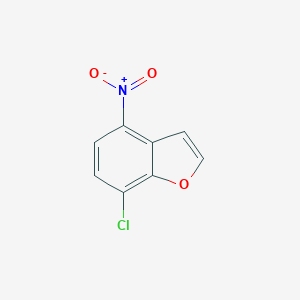
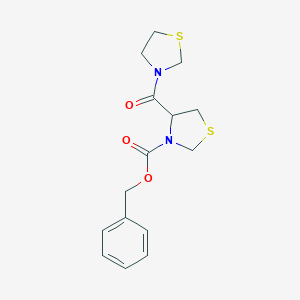
![1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B54709.png)
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
